Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl)benzoate
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Overview
Description
Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate is an organic compound with the chemical formula C14H19BO4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate can be synthesized through the reaction of 4-bromomethylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.
Phenol Derivatives: From oxidation.
Carboxylic Acids: From hydrolysis.
Scientific Research Applications
Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate is widely used in scientific research due to its versatility:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the development of pharmaceuticals through the synthesis of bioactive compounds.
Material Science: Employed in the creation of novel materials with specific properties.
Biological Research: Utilized in the synthesis of fluorescent probes and other biologically active molecules.
Mechanism of Action
The mechanism by which methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar boronic esters .
Properties
Molecular Formula |
C16H23BO4 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]benzoate |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-9H,10-11H2,1-5H3 |
InChI Key |
YUIVWVVZHDHOQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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